sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-[3-(hydroxymethyl)indol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3.Na/c13-7-8-5-12(6-11(14)15)10-4-2-1-3-9(8)10;/h1-5,13H,6-7H2,(H,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGJQRBAIVUFDG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)[O-])CO.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10NNaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate typically involves the reaction of indole derivatives with appropriate reagents to introduce the hydroxymethyl and acetate groups. One common method involves the reaction of indole with formaldehyde and sodium acetate under acidic conditions . The reaction proceeds through electrophilic substitution at the indole ring, followed by neutralization with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydroindole derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research has indicated that sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate possesses significant antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of indole compounds showed potent inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent .
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against solid tumors such as colon and lung cancers. In vitro studies have shown that indole derivatives can inhibit the growth of cancer cell lines, highlighting their potential as therapeutic agents in oncology .
Neuroprotective Effects
Preliminary investigations into the neuroprotective effects of this compound have shown promise in models of neurodegenerative diseases. It was found to improve cognitive function and reduce neuroinflammation markers in animal models of Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antibacterial activity of this compound against twelve bacterial strains, including multi-drug resistant strains. The minimum inhibitory concentration (MIC) was determined for various derivatives, revealing effective activity against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 8 |
| Klebsiella pneumoniae | 2 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 |
Case Study 2: Anticancer Screening
In vitro cytotoxicity assays using different cancer cell lines (HT29 for colorectal carcinoma and H460 for lung carcinoma) demonstrated that this compound exhibits significant growth inhibition, suggesting its potential as an antitumor agent .
| Cell Line | IC50 (µM) |
|---|---|
| HT29 (Colorectal carcinoma) | 10 |
| H460 (Lung carcinoma) | 15 |
Mechanism of Action
The mechanism of action of sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors, modulating their activity. The hydroxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
- 2-(6-Methyl-1H-indol-3-yl)acetic acid : Substituted with a methyl group at the 6-position instead of hydroxymethyl at the 3-position .
- Methyl 2-(1H-indol-3-yl)acetate : An ester derivative lacking the hydroxymethyl group and sodium counterion .
- 2-(3-Formyl-1H-indol-1-yl)acetic acid (15): Features a formyl group at the 3-position, synthesized via hydrolysis and used in Knoevenagel condensations .
- Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate : Contains a 4-nitrobenzoyl group at the 2-position and an ethyl ester .
Table 1: Structural and Physical Properties
| Compound Name | Substituent (Position) | Molecular Weight | Solubility (Water) | Key Functional Groups |
|---|---|---|---|---|
| Sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate | -CH₂OH (3) | 233.19* | High | Sodium carboxylate, hydroxymethyl |
| 2-(6-Methyl-1H-indol-3-yl)acetic acid | -CH₃ (6) | 189.21 | Moderate | Carboxylic acid, methyl |
| Methyl 2-(1H-indol-3-yl)acetate | -COOCH₃ (1) | 189.19 | Low | Ester |
| 2-(3-Formyl-1H-indol-1-yl)acetic acid (15) | -CHO (3) | 203.17 | Low | Formyl, carboxylic acid |
*Calculated based on molecular formula C₁₁H₁₀NNaO₃.
Solubility and Stability
- The sodium salt exhibits superior water solubility compared to ester (methyl/ethyl) and carboxylic acid analogs due to its ionic nature .
- Ester derivatives (e.g., methyl 2-(1H-indol-3-yl)acetate) are more lipophilic, favoring membrane permeability but limiting aqueous solubility .
Reactivity
Biological Activity
Sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an indole ring system, which is known for its diverse biological properties. The hydroxymethyl group enhances the solubility and bioavailability of the compound, facilitating its interaction with various biological targets. The chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular pathways.
Key Mechanisms:
- Antimicrobial Activity: The compound has shown potential in inhibiting the growth of pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, likely through the modulation of bacterial cystathionine γ-lyase (bCSE) activity, a key enzyme in hydrogen sulfide production that contributes to antibiotic resistance .
- Anticancer Activity: Research indicates that this compound may induce apoptosis in cancer cells by disrupting microtubule polymerization, leading to increased cytotoxicity against various tumor cell lines .
Biological Activity Overview
Case Studies and Research Findings
-
Antimicrobial Efficacy:
A study highlighted the role of this compound in enhancing bacterial sensitivity to antibiotics by inhibiting bCSE, which is crucial for hydrogen sulfide production in bacteria . This inhibition leads to reduced virulence and increased susceptibility to standard treatments. -
Anticancer Properties:
In vitro assays demonstrated that the compound significantly reduces viability in cancer cell lines such as HT29 (colon carcinoma) and PC3 (prostate carcinoma). The MTT assay revealed IC50 values indicating potent cytotoxic effects at low concentrations . -
Mechanistic Studies:
Research involving microtubule dynamics showed that specific substitutions on the indole ring could enhance cytotoxicity by altering how these compounds interact with cellular structures, suggesting a pathway for developing more effective anticancer agents .
Q & A
Basic: What are the standard synthetic protocols for sodium 2-[3-(hydroxymethyl)-1H-indol-1-yl]acetate, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves coupling reactions between substituted indole precursors and acetic acid derivatives. For example:
- Step 1: React 3-(hydroxymethyl)indole with chloroacetic acid or its sodium salt in polar aprotic solvents (e.g., DMF) under reflux (80–100°C) for 8–12 hours .
- Step 2: Optimize pH (neutral to slightly basic) using potassium carbonate or sodium hydroxide to enhance nucleophilic substitution efficiency .
- Step 3: Purify via recrystallization (ethanol/water mixtures) or column chromatography. Monitor reaction progress using TLC or HPLC.
Critical Considerations:
- Catalyst Selection: Potassium iodide may accelerate reaction rates in halogenated systems .
- Temperature Control: Excessive heat may degrade the hydroxymethyl group; use controlled reflux setups.
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- FT-IR: Identify functional groups (e.g., O–H stretch at ~3200–3400 cm⁻¹, C=O at ~1700 cm⁻¹, and indole N–H at ~3400 cm⁻¹) .
- NMR:
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+Na]⁺ for C₁₁H₁₀NNaO₃ at ~235.05 Da) .
- Elemental Analysis: Confirm C, H, N, and Na content (±0.3% tolerance) .
Advanced Supplement:
- DFT Calculations: Compare experimental IR/Raman spectra with theoretical models to resolve ambiguities in vibrational assignments .
Advanced: How can researchers assess the antioxidant potential of this compound, and what methodological considerations are critical?
Methodological Answer:
- DPPH Assay:
- FRAP Assay:
Critical Considerations:
- Control Experiments: Include ascorbic acid/Trolox as positive controls and DMSO/ethanol as solvent blanks.
- Concentration Range: Use logarithmic dilutions to ensure dose-response validity.
Advanced: How do computational models aid in understanding the electronic properties of this compound?
Methodological Answer:
- DFT Calculations (B3LYP/6-311++G(d,p)):
- Optimize molecular geometry and calculate HOMO-LUMO gaps to predict reactivity (e.g., electron-rich indole moiety) .
- Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD): Model solvation effects in water/DMSO to predict solubility and stability .
Validation:
- Compare computed NMR/IR spectra with experimental data to refine theoretical models .
Basic: What are the key safety considerations when handling this compound based on available SDS data?
Methodological Answer:
- Hazard Classification: While some SDS reports no GHS hazards , others note potential acute toxicity (H302/H312) .
- Handling Protocols:
- Storage: Keep in airtight containers at 2–8°C, away from light and moisture .
Contradiction Resolution:
- Cross-reference SDS from multiple suppliers (e.g., Kishida Chemical vs. BLD Pharmatech ) and prioritize region-specific regulations (e.g., EU vs. Japan) .
Advanced: How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability) across different studies?
Methodological Answer:
- Comparative Analysis:
- Accelerated Stability Studies:
- Expose compound to heat (40–60°C), light, and humidity (75% RH) for 4 weeks.
- Monitor degradation via LC-MS and quantify stable/unstable conformers .
Data Reconciliation:
- Use statistical tools (e.g., ANOVA) to identify outliers and systematic errors across datasets.
Basic: What are the documented biological activities of structurally related indole derivatives, and how do they inform research on this compound?
Methodological Answer:
- Antioxidant Activity: Indole-3-acetamide derivatives show IC₅₀ values of 10–50 µM in DPPH assays due to radical-scavenging indole and amide groups .
- Anti-inflammatory Potential: Analogous sodium indole acetates inhibit COX-2 (IC₅₀ ~5 µM) in murine macrophage models .
- Neuroprotective Effects: Methyl indole oxoacetates demonstrate neuroprotection via Nrf2 pathway activation in vitro .
Research Implications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
